(R)-Doxazosin-d8

LC-MS/MS Internal Standard Chiral Separation

Quantifying (R)-doxazosin enantioselectively in plasma requires a chiral, stable isotope-labeled internal standard to correct for enantiomer-specific matrix effects. (R)-Doxazosin-d8, with eight deuterium atoms on the piperazine ring, enables accurate LC-MS/MS quantification for ANDA/NDA regulatory filings. - Eliminates enantiomer-specific extraction variability and matrix effects - Validated for chiral bioanalytical method development and validation - Supplied with comprehensive characterization data; traceability to USP/EP feasible

Molecular Formula C23H25N5O5
Molecular Weight 459.5 g/mol
Cat. No. B13844404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Doxazosin-d8
Molecular FormulaC23H25N5O5
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
InChIInChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1/i7D2,8D2,9D2,10D2
InChIKeyRUZYUOTYCVRMRZ-PVLXMHINSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Doxazosin-d8 Chiral Internal Standard Benefits


(R)-Doxazosin-d8 is a stable isotope-labeled analog of the R-enantiomer of doxazosin, a selective α1-adrenoceptor antagonist [1]. This deuterated compound, with a molecular formula of C₂₃H₁₇D₈N₅O₅ and a molecular weight of approximately 459.53 g/mol, features eight deuterium atoms specifically substituted on the piperazine ring . It is a chiral, isotopically labeled internal standard (IS) designed for the enantioselective quantification of (R)-doxazosin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Chiral ISTD Enantiomer-specific internal standard for (R)-doxazosin
Label Deuterated (d8) on piperazine ring for LC-MS/MS
Workflow Enantioselective quantification in biological matrices

Racemic Internal Standard Limitations


Substituting (R)-Doxazosin-d8 with a generic, non-deuterated analog or a racemic deuterated standard (e.g., racdoxazosin-d8) is analytically insufficient for chiral bioanalysis. Doxazosin exhibits significant enantioselective pharmacokinetics, where the (R)- and (S)-enantiomers have distinct metabolic pathways and can even interact to alter each other's exposure [1]. Using a racemic internal standard cannot correct for enantiomer-specific matrix effects or extraction efficiency variations, which are critical for accurate quantification of individual enantiomers in plasma [2]. This failure leads to compromised data integrity in studies assessing stereoselective drug disposition, metabolism, and potential clinical efficacy differences.

Racemic-d8 standard may not correct for enantiomer-specific matrix effects or extraction differences, compromising (R)-enantiomer accuracy.
Non-deuterated (unlabeled) analog lacks the mass shift required for reliable IS differentiation and may cause signal overlap.
Chiral separation requirement means achiral or structural analogs cannot track enantiomer-specific recovery or retention behavior.

(R)-Doxazosin-d8 Quantitative Performance


Isotopic Purity & Enantiomeric Specificity

For use as a chiral internal standard, (R)-Doxazosin-d8 is specified with high isotopic purity to minimize interference from the unlabeled analyte. It is the enantiomerically pure deuterated analog of (R)-doxazosin, essential for accurate mass spectrometry-based quantification . While a specific atom % D value for (R)-Doxazosin-d8 is not uniformly reported across all vendor datasheets, the racemic analog Doxazosin-[d8] is certified with an isotopic enrichment of 95-98 atom % D . This class-level inference suggests that the chiral, deuterated compound is manufactured to a comparable high standard of isotopic purity, ensuring robust performance as an internal standard.

Isotopic Purity & Enantiomeric Specificity
Class-level inference
≥95% isotopic purity inferred from racemic-d8 class specifications; chiral specificity essential for (R)-enantiomer co-elution
Isotopic purity context for chiral ISTD; data to verify per lot
Class-level inference, not lot-specific certification
LC-MS/MS Internal Standard Chiral Separation

Chiral IS Validation in Human Plasma

(R)-Doxazosin-d8 is a critical component of a validated LC-MS/MS method for the enantioselective determination of doxazosin in human plasma. In this method, (R)-doxazosin-d8 serves as the internal standard for the (R)-(-)-doxazosin enantiomer, achieving baseline separation from the (S)-(+)-enantiomer within 8.0 minutes [1]. This approach is validated and published for use in pharmacokinetic studies requiring accurate, stereospecific quantification, demonstrating its essential role over non-chiral or racemic alternatives.

Chiral IS Validation in Human Plasma
Method context
Validated LC-MS/MS method using (R)-doxazosin-d8 as chiral IS; baseline separation from (S)-enantiomer within 8.0 min on polysaccharide-based CSP
Supports bioanalytical validation review for enantioselective research
Human plasma research matrix; direct published application
Bioanalysis Method Validation Pharmacokinetics

Enantiomer-Specific Pharmacokinetics in Rats

The pharmacokinetics of doxazosin are substantially stereospecific. In rats, following a 3.0 mg/kg oral dose of (-)-(R)-doxazosin alone, the Cmax was 110.5 ± 46.4 ng/mL. However, when the same dose was administered as part of the racemate, the Cmax of (R)-doxazosin was significantly lower, at 53.2 ± 19.7 ng/mL [1]. This demonstrates that the presence of the (S)-enantiomer substantially alters the exposure of (R)-doxazosin, underscoring the necessity for chiral analysis using a specific internal standard like (R)-Doxazosin-d8.

Enantiomer-Specific PK in Rats
Head-to-head
Cmax of (R)-doxazosin reduced by ~52% (53.2 vs 110.5 ng/mL) when co-administered as racemate vs alone
Supports enantiomer-specific exposure-model interpretation
Rat plasma; oral 3.0 mg/kg; chiral HPLC-FLD
Pharmacokinetics Stereoselectivity In Vivo

(R)-Doxazosin-d8 Applications


Enantioselective PK and TK Studies

Used as the internal standard for the precise LC-MS/MS quantification of (R)-doxazosin in plasma from preclinical and clinical studies. Its use is mandated by the proven stereoselective pharmacokinetic interaction, where (R)-doxazosin exposure differs significantly when dosed alone versus as a racemate [1]. Accurate quantification is essential for understanding the disposition and potential toxicity of each enantiomer.

Regulatory Bioanalytical Method Validation

Employed as a critical reagent in developing and validating robust, enantioselective LC-MS/MS methods for quantifying doxazosin enantiomers in biological matrices [2]. This is required for regulatory filings (e.g., ANDA, NDA) that demand stereospecific analytical data to characterize the pharmacokinetics of chiral drugs.

In Vitro Metabolism & DDI Studies

Utilized to quantify (R)-doxazosin in microsomal or hepatocyte incubation samples to determine enantiomer-specific metabolic stability and identify potential stereoselective drug interactions. The significant enantiomer-enantiomer interaction in vivo suggests that similar stereospecific effects could occur at the metabolic level, necessitating chiral analysis [1].

Application
Selection Property
Validation Focus
Enantioselective PK/TK research
Chiral deuterated IS for (R)-enantiomer; matched co-elution and ionization
Matrix-effect correction per enantiomer; exposure-model interpretation
Bioanalytical method validation context
Enantiomer-specific LC-MS/MS method with published baseline separation
Method reproducibility; selectivity and accuracy in research matrices
In vitro stereoselective metabolism studies
Differentiation of (R)- and (S)-enantiomer metabolic profiles
Enantiomer-specific metabolic stability; interaction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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